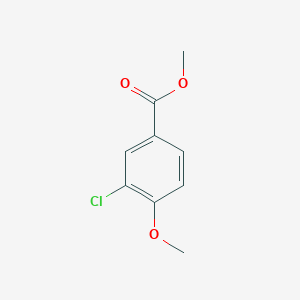
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
描述
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, also known as 4-chloro-2,3-benzoxazin-1-one, is an important organic compound that is widely used in scientific research. It is a member of the benzoxazinone family and is found in many plants, including wheat, sorghum, maize, and rye. This compound has a wide range of applications, including use as a synthetic intermediate, as an insecticide, and as a biomarker for plant diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-Chlorophenyl)-2,3-benzoxazin-1-one' involves the reaction of 4-chloroaniline with salicylic acid to form 4-(4-chlorophenyl)-2-hydroxybenzoic acid, which is then cyclized with phosphorus oxychloride to form 4-(4-chlorophenyl)-2,3-benzoxazin-1-one.
Starting Materials
4-chloroaniline, salicylic acid, phosphorus oxychloride
Reaction
4-chloroaniline is reacted with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 4-(4-chlorophenyl)-2-hydroxybenzoic acid., The resulting acid is then cyclized with phosphorus oxychloride to form 4-(4-chlorophenyl)-2,3-benzoxazin-1-one.
科学研究应用
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of other organic compounds, such as insecticides and fungicides. It has also been used as a biomarker for plant diseases, as it is able to bind to certain proteins in plant cells and can be used to detect the presence of disease-causing organisms. Additionally, this compound has been used in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is not fully understood. However, it is known that this compound binds to certain proteins in plant cells, which can lead to the inhibition of certain biochemical processes. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to interfere with certain signaling pathways.
生化和生理效应
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to bind to certain proteins in plant cells and inhibit certain biochemical processes. Additionally, this compound has been found to have an effect on the immune system, as it has been found to modulate the production of cytokines and other immune-related molecules.
实验室实验的优点和局限性
The use of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is its ability to bind to certain proteins in plant cells, which can be used to detect the presence of disease-causing organisms. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a useful tool for drug development. However, this compound is not suitable for use in human clinical trials due to its potential toxicity.
未来方向
The future of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is promising, as it has a wide range of applications in scientific research. One potential future direction for this compound is the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound could be used to develop biomarkers for plant diseases, as it has been found to bind to certain proteins in plant cells and can be used to detect the presence of disease-causing organisms. Finally, this compound could be used to explore the mechanism of action of other organic compounds, as it has been found to interfere with certain signaling pathways.
属性
IUPAC Name |
4-(4-chlorophenyl)-2,3-benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)18-16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOBHUVYJHLWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316454 | |
| Record name | NSC303585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | |
CAS RN |
2224-83-1 | |
| Record name | NSC303585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC303585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



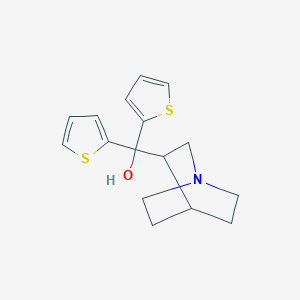
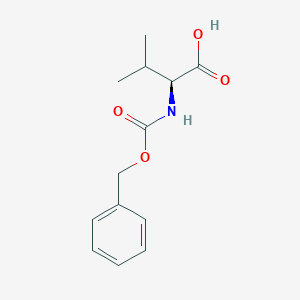
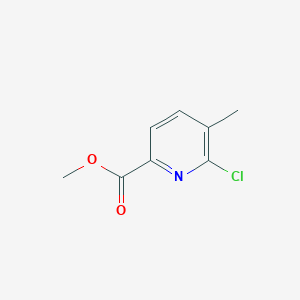

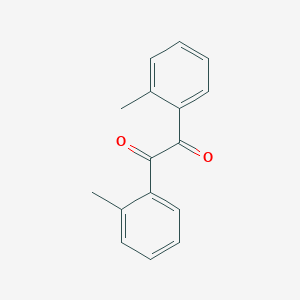


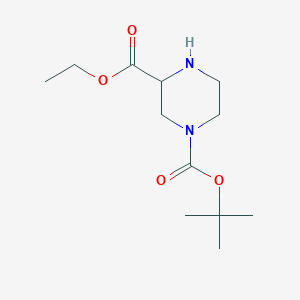
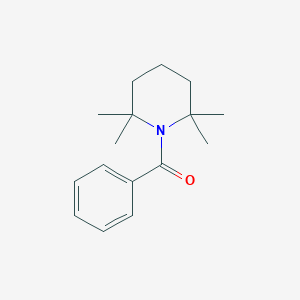
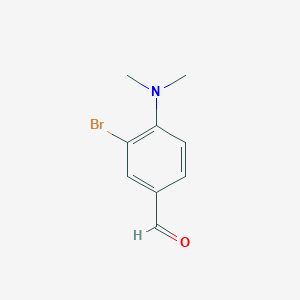
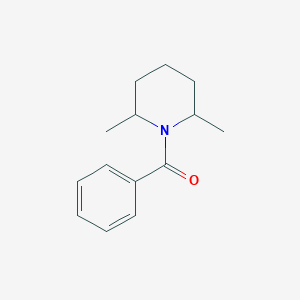
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)
